molecular formula C16H16OS B12070900 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol

5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12070900
M. Wt: 256.4 g/mol
InChI Key: FKCROPBNVSLWEM-UHFFFAOYSA-N
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Description

5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to a dihydroindenol core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with benzylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

  • 5-(Ethylthio)-1H-tetrazole
  • 4,5-Dicyanoimidazole
  • 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole

Comparison: Compared to these similar compounds, 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is unique due to its dihydroindenol core, which imparts distinct chemical properties and reactivity. The presence of the benzylthio group also enhances its potential for specific biological interactions, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

5-benzylsulfanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10,16-17H,6,9,11H2

InChI Key

FKCROPBNVSLWEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)SCC3=CC=CC=C3

Origin of Product

United States

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